Methyl (4-methylbenzyl)glycinate
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Overview
Description
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate is an organic compound with a complex structure that includes a methyl ester group, an amino group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-methylphenyl)methyl]amino}acetate typically involves the reaction of 4-methylbenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of methyl 2-{[(4-methylphenyl)methyl]amino}acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or primary amines.
Scientific Research Applications
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-methylphenyl)acetate
- 2-{[(4-methylphenyl)amino]methyl}phenol
- 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol
Uniqueness
Methyl 2-{[(4-methylphenyl)methyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-[(4-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
DZNYCQFKXMCGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(=O)OC |
Origin of Product |
United States |
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